4-(Benzylsulfonylmethyl)piperidine
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Overview
Description
4-(Benzylsulfonylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzylsulfonylmethyl group attached to the piperidine ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and their role as building blocks in drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonylmethyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-(Benzylsulfonylmethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfonylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfonyl)piperidine: Similar structure but lacks the methyl group.
4-(Benzylthio)methylpiperidine: Contains a thioether group instead of a sulfonyl group.
4-(Benzylmethyl)piperidine: Lacks the sulfonyl group.
Uniqueness
4-(Benzylsulfonylmethyl)piperidine is unique due to the presence of both the benzylsulfonyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
4-(benzylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,10-12-4-2-1-3-5-12)11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |
InChI Key |
FVFDDMHQNKXPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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